molecular formula C11H13NO3 B2579728 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile CAS No. 1157110-67-2

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile

Cat. No.: B2579728
CAS No.: 1157110-67-2
M. Wt: 207.229
InChI Key: APIRUHOOTFYRFJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile is a benzonitrile derivative featuring a methoxy group at the 3-position and a 3-hydroxypropoxy substituent at the 4-position of the aromatic ring. For example, benzonitrile derivatives are often synthesized via nitrilization of halogenated intermediates, as seen in the conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile using NaBH₄ reduction followed by PBr₃/KCN treatment . The hydroxypropoxy group in the target compound likely arises from alkylation or nucleophilic substitution reactions involving a propylene oxide or chloro precursor, analogous to the synthesis of methyl 4-(3-chloropropoxy)-3-methoxybenzoate .

The nitrile group at the 1-position provides a reactive site for further functionalization, such as hydrolysis to carboxylic acids or participation in cycloaddition reactions.

Properties

IUPAC Name

4-(3-hydroxypropoxy)-3-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIRUHOOTFYRFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile typically involves the reaction of 3-methoxybenzonitrile with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(3-oxopropoxy)-3-methoxybenzonitrile or 4-(3-carboxypropoxy)-3-methoxybenzonitrile.

    Reduction: Formation of 4-(3-hydroxypropoxy)-3-methoxybenzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy group can participate in hydrophobic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features, molecular weights, and substituent effects of 4-(3-Hydroxypropoxy)-3-methoxybenzonitrile with related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Potential Applications
This compound C₁₁H₁₂NO₃ 206.22* 3-methoxy, 4-(3-hydroxypropoxy) Nitrile, ether, alcohol Pharmaceutical intermediates
4-Hydroxy-3-methoxybenzonitrile C₈H₇NO₂ 149.15 3-methoxy, 4-hydroxy Nitrile, phenol Precursor for isoflavones (e.g., 3′-methoxydaidzein)
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate C₁₂H₁₅ClO₄ 258.70 3-methoxy, 4-(3-chloropropoxy) Ester, ether, chloride Crystallography studies
4-(4-Amino-2-fluorophenoxy)-3-methoxybenzonitrile C₁₄H₁₁FN₂O₂ 258.25 3-methoxy, 4-(4-amino-2-fluorophenoxy) Nitrile, ether, amine, fluorine Medicinal chemistry (e.g., kinase inhibitors)
4-[2-(1,3-Dioxan-2-yl)ethoxy]-3-methoxybenzonitrile C₁₄H₁₇NO₄ 263.29 3-methoxy, 4-(dioxane-ethyloxy) Nitrile, ether, acetal Lab-scale organic synthesis
4-(Bromomethyl)-3-methoxybenzonitrile C₉H₈BrNO 226.07 3-methoxy, 4-bromomethyl Nitrile, bromoalkane Intermediate for cross-coupling reactions

*Note: Molecular weight calculated based on formula C₁₁H₁₂NO₃.

Key Differences and Implications

Substituent Reactivity: The 3-hydroxypropoxy group in the target compound introduces hydrogen-bonding capability and increased polarity compared to non-hydroxylated analogs like methyl 4-(3-chloropropoxy)-3-methoxybenzoate . This enhances solubility in polar solvents, which is critical for drug delivery. The chloropropoxy group in offers a site for nucleophilic substitution (e.g., SN2 reactions), whereas the hydroxypropoxy group may participate in esterification or etherification. Bromomethyl in provides a handle for Suzuki-Miyaura cross-coupling, whereas the nitrile group in the target compound could undergo hydrolysis to a carboxylic acid for further derivatization.

Pharmacological Relevance: 4-Hydroxy-3-methoxybenzonitrile is a precursor to isoflavones with estrogen-like activity, suggesting that the target compound’s hydroxypropoxy substituent might modulate similar bioactivity with improved pharmacokinetics. The fluoro and amino groups in enhance binding affinity to biological targets (e.g., enzymes or receptors), indicating that the target compound’s hydroxypropoxy group could be optimized for specific receptor interactions.

Synthetic Utility :

  • The dioxane-ethyloxy substituent in introduces steric bulk and conformational rigidity, contrasting with the flexibility of the hydroxypropoxy chain in the target compound. This difference could influence crystallinity or melting points in material science applications.

Biological Activity

4-(3-Hydroxypropoxy)-3-methoxybenzonitrile, with the CAS number 1157110-67-2, is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a methoxy group and a hydroxypropoxy side chain attached to a benzonitrile core. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the areas of antiproliferative , antioxidant , and antimicrobial properties.

Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation, particularly in cancer cells. Studies have demonstrated that derivatives of methoxybenzonitriles, including this compound, show significant antiproliferative effects against various cancer cell lines.

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds range from 1.2 to 5.3 μM against different cancer cell lines, indicating potent activity .
CompoundCell LineIC50 (μM)
Compound 10MCF-71.2
Compound 11HCT1163.7
Compound 12HEK 2935.3

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. Compounds with similar structures showed improved antioxidant activity compared to standard antioxidants like BHT (Butylated Hydroxytoluene).

  • Comparison with Standards : The antioxidative activity was confirmed through in vitro tests, suggesting that this compound can scavenge free radicals effectively .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) for effective bacterial inhibition has been reported as follows:

Bacterial StrainMIC (μM)
E. faecalis8
S. aureus32

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation, leading to reduced inflammation and tumor growth.
  • Receptor Modulation : The compound might bind to receptors that modulate cellular signaling pathways, contributing to its antiproliferative effects.

Case Studies and Research Findings

Several studies have explored the biological activities of methoxybenzonitriles:

  • Study on Antiproliferative Effects : A research article indicated that methoxy-substituted benzonitriles showed significant antiproliferative activity against breast cancer cells (MCF-7), with IC50 values as low as 1.2 μM .
  • Antioxidant Research : Another study demonstrated that compounds similar to this compound exhibited enhanced antioxidant capabilities, outperforming standard antioxidants in cellular models .
  • Antimicrobial Efficacy : Research highlighted the selective antibacterial activity against E. faecalis, indicating potential for therapeutic applications in treating infections caused by resistant strains .

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